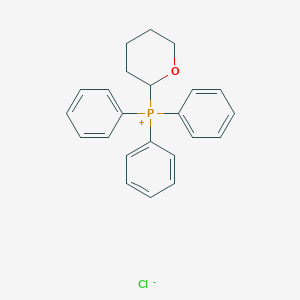![molecular formula C9H17ClN2O B14629056 N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea CAS No. 54187-16-5](/img/structure/B14629056.png)
N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroethyl group and a methylcyclopropyl group attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea typically involves the reaction of 2-chloroethylamine with 1-(1-methylcyclopropyl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new urea derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This can result in the inhibition of key biological processes, such as cell division or enzyme activity, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chloroethyl)-N’-cyclohexylurea: Similar structure but with a cyclohexyl group instead of a methylcyclopropyl group.
N-(2-Chloroethyl)-N’-phenylurea: Contains a phenyl group instead of a methylcyclopropyl group.
N-(2-Chloroethyl)-N’-methylurea: Contains a methyl group instead of a methylcyclopropyl group.
Uniqueness
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
54187-16-5 |
|---|---|
Molekularformel |
C9H17ClN2O |
Molekulargewicht |
204.70 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[1-(1-methylcyclopropyl)ethyl]urea |
InChI |
InChI=1S/C9H17ClN2O/c1-7(9(2)3-4-9)12-8(13)11-6-5-10/h7H,3-6H2,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
OJIBMKXRUITPRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CC1)C)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




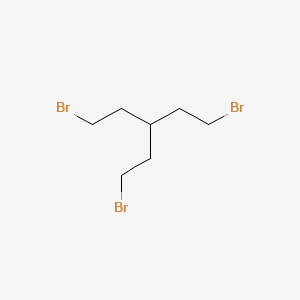
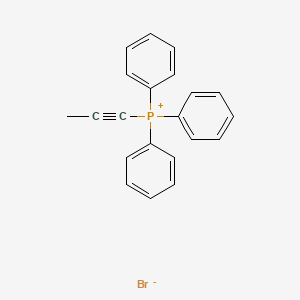
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)


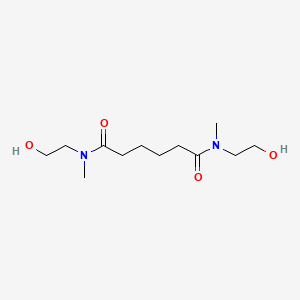
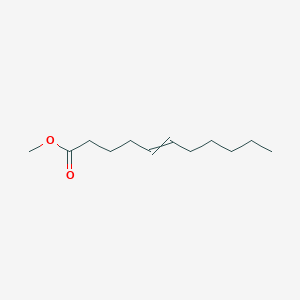
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)
